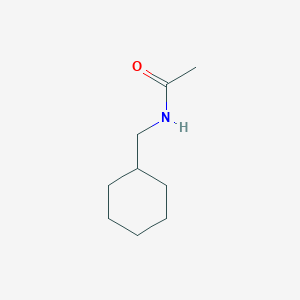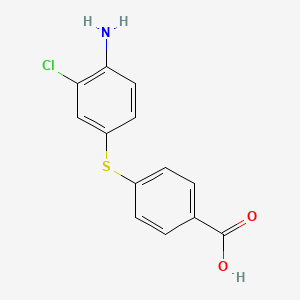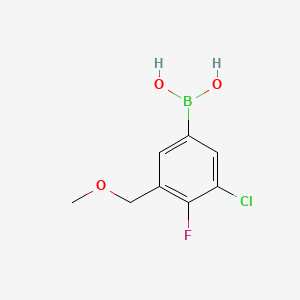
(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methoxymethyl groups. These substituents confer unique reactivity and properties to the compound, making it valuable in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The halogen substituents (chlorine and fluorine) on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide, potassium acetate
Solvents: DMF, THF, toluene
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Derivatives: Formed via nucleophilic substitution of halogen substituents
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid has diverse applications in scientific research:
Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its unique reactivity and properties.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This step is followed by reductive elimination to form the desired product. In biological applications, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that modulate the activity of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chlorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of chlorine and fluorine atoms enhances its reactivity in cross-coupling reactions, while the methoxymethyl group provides additional functionalization options. This combination makes it a versatile and valuable compound in various synthetic applications .
Eigenschaften
Molekularformel |
C8H9BClFO3 |
|---|---|
Molekulargewicht |
218.42 g/mol |
IUPAC-Name |
[3-chloro-4-fluoro-5-(methoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BClFO3/c1-14-4-5-2-6(9(12)13)3-7(10)8(5)11/h2-3,12-13H,4H2,1H3 |
InChI-Schlüssel |
UZINLKIFPLPIIJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1)Cl)F)COC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14015418.png)

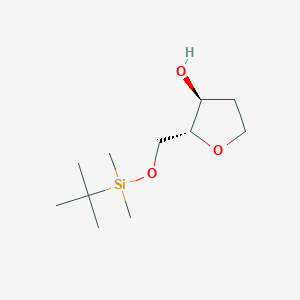
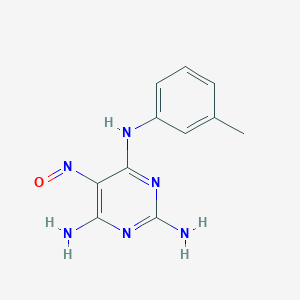

![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)

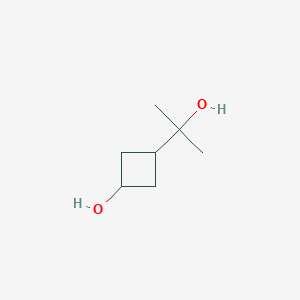
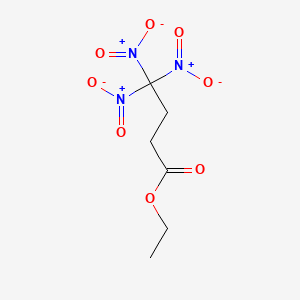
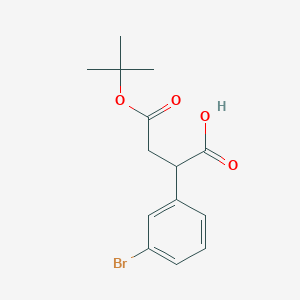
![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
